molecular formula C23H25N5O3 B7755281 2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B7755281
M. Wt: 419.5 g/mol
InChI Key: QFEAMHXXUMJESO-UHFFFAOYSA-N
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Description

2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multicomponent reactions. One common method is the Biginelli-like multicomponent reaction (MCR), which allows for the regioselective synthesis of triazolopyrimidine derivatives . The reaction conditions can be finely tuned to achieve the desired regioselectivity, with mild acidic conditions favoring the synthesis of 5-aryl-7-methyl derivatives and neutral ionic liquids shifting the regioselectivity towards 7-aryl-5-methyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and regioselective synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antiviral agent by inhibiting the replication of RNA viruses . The compound’s structure allows it to bind to viral proteins, disrupting their function and preventing the virus from replicating.

Comparison with Similar Compounds

Similar Compounds

    Trapidil: A triazolopyrimidine derivative with vasodilatory and antiplatelet properties.

    Essramycin: An antimicrobial agent with a triazolopyrimidine core.

    Pyroxsulam: A herbicide that targets specific enzymes in plants.

Uniqueness

2-(3-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct pharmacological properties. Its potential as an antiviral agent, particularly against RNA viruses, sets it apart from other triazolopyrimidine derivatives .

Properties

IUPAC Name

2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-15-20(22(30)25-17-10-12-18(31-2)13-11-17)21(16-7-4-3-5-8-16)28-23(24-15)26-19(27-28)9-6-14-29/h3-5,7-8,10-13,21,29H,6,9,14H2,1-2H3,(H,25,30)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEAMHXXUMJESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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